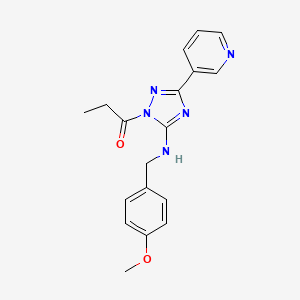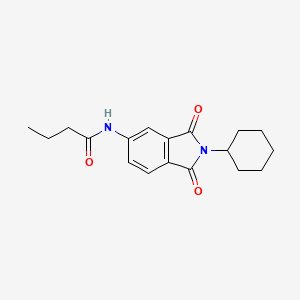![molecular formula C20H23NO3S B5202187 N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure, which allows it to interact with certain biological targets in a specific and effective manner. In
Mecanismo De Acción
The mechanism of action of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide involves its ability to bind to specific biological targets. This compound has been shown to interact with certain enzymes and proteins, inhibiting their activity and preventing them from carrying out their normal functions. This, in turn, can lead to the inhibition of cancer cell growth and other beneficial effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as to induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide is its specificity. This compound has been shown to interact with specific biological targets, making it a potentially useful tool in scientific research. However, there are also limitations to its use. For example, this compound may have off-target effects, and its toxicity profile is not well understood.
Direcciones Futuras
There are a number of potential future directions for research on N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide. One area of interest is in the development of new cancer treatments based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory disorders. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as to explore its mechanisms of action and potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with nitromethane to form nitrostyrene. The nitrostyrene is then reduced with sodium borohydride to form 3,4-dimethoxystyrene. Next, 3,4-dimethoxystyrene is reacted with N-(benzylthio)ethylamine to form the desired compound, N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
(E)-N-(2-benzylsulfanylethyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-10-8-16(14-19(18)24-2)9-11-20(22)21-12-13-25-15-17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTVEFRTAPSNLQ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCSCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(benzylsulfanyl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)

![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)
![dimethyl 2-[1-[(2,5-dioxo-1-pyrrolidinyl)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5202193.png)